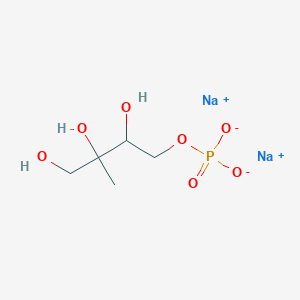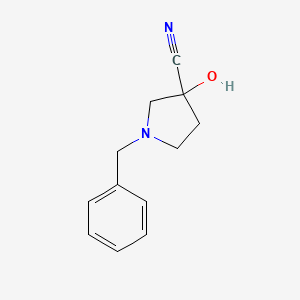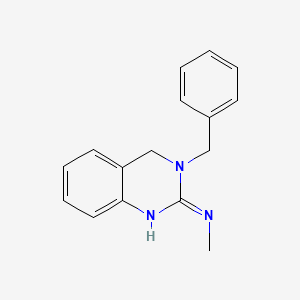
Methyl-D-erythritol Phosphate Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-D-erythritol Phosphate Disodium Salt is a chemical compound with the molecular formula C5H11Na2O7P and a molecular weight of 260.09 . It is a substrate for terpenoid biosynthesis, which is a crucial pathway in the production of various natural compounds . This compound plays a significant role in the methylerythritol phosphate pathway, which is an alternative to the mevalonate pathway for isoprenoid biosynthesis .
Preparation Methods
The preparation of Methyl-D-erythritol Phosphate Disodium Salt involves synthetic routes that typically include the phosphorylation of methyl-D-erythritol . The reaction conditions often require the use of specific reagents and catalysts to ensure the successful formation of the disodium salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl-D-erythritol Phosphate Disodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding phosphates, while reduction may yield different intermediates .
Scientific Research Applications
Methyl-D-erythritol Phosphate Disodium Salt has a wide range of scientific research applications. In chemistry, it is used as a substrate for studying the methylerythritol phosphate pathway and its role in terpenoid biosynthesis . In biology, it is used to investigate the metabolic pathways involved in isoprenoid production . In industry, it is used in the production of various natural compounds and as a research tool for understanding metabolic processes .
Mechanism of Action
The mechanism of action of Methyl-D-erythritol Phosphate Disodium Salt involves its role as a substrate in the methylerythritol phosphate pathway . This pathway is responsible for the biosynthesis of isoprenoids, which are essential for various biological functions . The compound interacts with specific enzymes in the pathway, leading to the production of isoprenoid precursors . These precursors are then used in the synthesis of various natural compounds, including terpenoids .
Comparison with Similar Compounds
Methyl-D-erythritol Phosphate Disodium Salt is unique compared to other similar compounds due to its specific role in the methylerythritol phosphate pathway . Similar compounds include 1-deoxy-D-xylulose-5-phosphate and 2-C-methyl-D-erythritol 4-phosphate . These compounds also play roles in the isoprenoid biosynthesis pathway but have different structures and functions . The uniqueness of this compound lies in its specific interactions with enzymes in the pathway and its role in the production of isoprenoid precursors .
Properties
Molecular Formula |
C5H11Na2O7P |
|---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
disodium;(2,3,4-trihydroxy-3-methylbutyl) phosphate |
InChI |
InChI=1S/C5H13O7P.2Na/c1-5(8,3-6)4(7)2-12-13(9,10)11;;/h4,6-8H,2-3H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
XSGQWNNZXHPJOT-UHFFFAOYSA-L |
Canonical SMILES |
CC(CO)(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)

![N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide](/img/structure/B13858278.png)


![7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)




![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)


